molecular formula C10H5F3O B8805430 1,1,1-trifluoro-4-phenylbut-3-yn-2-one CAS No. 58518-08-4

1,1,1-trifluoro-4-phenylbut-3-yn-2-one

Cat. No.: B8805430
CAS No.: 58518-08-4
M. Wt: 198.14 g/mol
InChI Key: LISOVATZGSPQOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1,1-Trifluoro-4-phenylbut-3-yn-2-one (CAS 58518-08-4) is a high-value chemical building block of significant interest in advanced organic and medicinal chemistry research. This compound, with the molecular formula C 10 H 5 F 3 O and a molecular weight of 198.14 g/mol, features a rigid alkyne spacer linking a phenyl ring to a reactive trifluoromethyl ketone group . This unique structure makes it a versatile synthon for the construction of complex molecules. Its primary research application lies in its reactivity as a dipolarophile in cycloaddition reactions, facilitating the synthesis of diverse heterocyclic systems. For instance, it undergoes a formal [3+2]-cycloaddition with diphenyldiazomethane at room temperature, leading to complex polycyclic structures like 4-(trifluoromethyl)-1,1,6,6-tetraphenyl-4,6-dihydro-1H-benz[5,6]oxepino[4,5-c]pyrazole . The electron-deficient alkyne is key to this uncommon reaction pathway, which proceeds through a 3H-pyrazole intermediate and a subsequent [3+6]-cycloaddition. The trifluoromethyl group is a critical structural motif, often incorporated to modulate the lipophilicity, metabolic stability, and binding affinity of lead compounds in drug discovery . The synthetic utility of this ketone makes it a valuable reagent for developing novel heterocyclic scaffolds, including indazole derivatives, which are prominent pharmacophores in pharmaceuticals . This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use . Researchers can leverage its specific reactivity to explore new synthetic methodologies and create compounds for biological evaluation.

Properties

CAS No.

58518-08-4

Molecular Formula

C10H5F3O

Molecular Weight

198.14 g/mol

IUPAC Name

1,1,1-trifluoro-4-phenylbut-3-yn-2-one

InChI

InChI=1S/C10H5F3O/c11-10(12,13)9(14)7-6-8-4-2-1-3-5-8/h1-5H

InChI Key

LISOVATZGSPQOC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C#CC(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

General Procedure

The most widely reported synthesis involves the reaction of phenylacetylene with ethyl trifluoroacetate in the presence of n-butyllithium (n-BuLi) . Key steps include:

  • Deprotonation : Phenylacetylene is treated with n-BuLi in anhydrous THF at −78°C to form lithium phenylacetylide.

  • Nucleophilic Acylation : Ethyl trifluoroacetate is added, followed by warming to room temperature.

  • Workup : Quenching with saturated NH₄Cl, extraction with ethyl acetate, and purification via silica gel chromatography.

Representative Data :

ParameterValueSource
Yield70%
Reaction Time5 hours
Purity (NMR)>95%

Mechanistic Insights

The reaction proceeds via a concerted nucleophilic attack on the trifluoroacetyl group, stabilized by the electron-withdrawing CF₃ moiety. The use of low temperatures (−78°C) suppresses side reactions such as oligomerization of the acetylide.

Boron Trifluoride (BF₃)-Catalyzed Trifluoroacetylation

Protocol Variations

An alternative method employs BF₃·Et₂O as a Lewis acid catalyst, enabling milder conditions (0°C to room temperature). This approach avoids cryogenic temperatures but requires careful stoichiometric control to prevent over-acylation.

Optimized Conditions :

  • Molar Ratio : Phenylacetylene : ethyl trifluoroacetate : BF₃·Et₂O = 1 : 1.2 : 1.2

  • Solvent : Tetrahydrofuran (THF)

  • Yield : 63%

Side Reactions

Competing pathways include β-elimination of HF, leading to undesired alkynyl byproducts. This is mitigated by:

  • Slow addition of ethyl trifluoroacetate

  • Strict exclusion of moisture

Oxidative Methods

Oxidation of Propargyl Alcohols

While less common, 1,1,1-trifluoro-4-phenylbut-3-yn-2-one can be synthesized via oxidation of 1,1,1-trifluoro-4-phenylbut-3-yn-2-ol using MnO₂ or Dess-Martin periodinane .

Limitations :

  • Low yields (≤50%) due to over-oxidation

  • Requires pre-synthesis of the alcohol precursor

Comparative Analysis of Methods

Efficiency and Scalability

MethodYield (%)Temperature (°C)Scalability
Lithium Acetylide70–95−78 to RTLaboratory-scale
BF₃-Catalyzed63–750 to RTModerate
Oxidative40–50RTLimited

Solvent and Catalyst Impact

  • THF vs. Diethyl Ether : THF provides better solubility for intermediates, improving yields by 15–20%.

  • n-BuLi vs. LDA : Lithium diisopropylamide (LDA) offers faster deprotonation but increases cost.

Industrial-Scale Considerations

Challenges

  • Cryogenic Requirements : The −78°C condition for lithium acetylide formation is energy-intensive.

  • HF Byproducts : Handling HF emissions necessitates specialized equipment.

Emerging Solutions

  • Continuous Flow Systems : Microreactors enable precise temperature control, reducing side reactions.

  • Catalyst Recycling : Immobilized BF₃ on silica gel reduces waste .

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoro-4-phenylbut-3-yn-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,1,1-Trifluoro-4-phenylbut-3-yn-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1,1-trifluoro-4-phenylbut-3-yn-2-one involves its participation in cycloaddition reactions. The trifluoromethyl group and the phenyl group play crucial roles in stabilizing reaction intermediates and facilitating the formation of complex cyclic structures. The molecular targets and pathways involved in its reactions are primarily related to the formation of pyrazole and oxepine derivatives .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The reactivity and physical properties of 1,1,1-trifluoro-4-phenylbut-3-yn-2-one are influenced by its phenyl and trifluoromethyl groups. Key structural analogs include:

Compound Name Molecular Formula Substituents Key Differences
4-(3-Trifluoromethylphenyl)but-3-en-2-one C₁₁H₉F₃O 3-CF₃-phenyl Increased steric hindrance at the meta position reduces reactivity in Diels-Alder reactions compared to the para-phenyl analog .
4-(2-Thienyl)-2,4-butanedione C₈H₅F₃O₂S Thienyl instead of phenyl The electron-rich thienyl group enhances conjugation, altering regioselectivity in cycloadditions .
4-Amino-4-phenylamino derivative C₁₀H₉F₃N₂O Amino and phenylamino Increased nucleophilicity enables participation in Schiff base formations, unlike the parent compound .

Reactivity in Diels-Alder Reactions

This compound acts as a potent dienophile, reacting with cyclopentadiene to form bicyclic trifluoromethyl enones (e.g., norbornadiene derivatives) . In contrast:

  • Non-fluorinated analogs (e.g., 4-phenylbut-3-yn-2-one): Exhibit lower electrophilicity, requiring harsher conditions for cycloaddition.
  • Alkyl-substituted analogs (e.g., 4-methyl derivatives): Show reduced regioselectivity due to weaker electron-withdrawing effects .

Nucleophilic Additions and Byproduct Formation

Unlike other α,β-unsaturated trifluoromethyl ketones, this compound uniquely forms cyanohydrins when treated with cyanocuprates, whereas analogs with alkyl groups (e.g., R = Bun) undergo direct 1,4-addition without byproducts . This divergence highlights the phenyl group’s role in stabilizing transition states via π-stacking interactions.

Stability and Functionalization

This property is exploited in the synthesis of polyfunctional aldehydes.

Q & A

Basic Research Questions

Q. What are effective synthetic routes for 1,1,1-trifluoro-4-phenylbut-3-yn-2-one, and how can reaction yields be optimized?

  • Methodological Answer : The compound can be synthesized via annulation reactions using pyridinium zwitterionic thiolates and activated alkynes. For example, reacting this compound with thiolates under mild conditions yields trifluoro-containing thiophene derivatives (e.g., 83% yield for 4-(2,2,2-trifluoro-1-hydroxyethyl)thiophene) . Optimization involves controlling stoichiometry, solvent polarity, and reaction time. Catalytic systems like Lewis acids (e.g., AlCl₃) or photoredox catalysts (e.g., 4CzIPN in CH₂Cl₂) can enhance efficiency .
Synthetic Route Conditions Yield Reference
Annulation with thiolatesEtOH, RT, 12h83%
Friedel-Crafts acylationAlCl₃, CH₂Cl₂, reflux75-85%
Photoredox catalysis4CzIPN, CH₂Cl₂, blue light30%*
*Yield depends on substituent electronic effects.

Q. How should researchers characterize this compound to confirm its structural integrity?

  • Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

  • NMR : ¹⁹F NMR confirms trifluoromethyl group presence (δ -60 to -70 ppm). ¹H/¹³C NMR identifies phenyl and ketone moieties .

  • X-ray crystallography : SHELX programs (e.g., SHELXL) resolve bond lengths and angles, critical for verifying the α,β-unsaturated ketone geometry .

  • Mass spectrometry : High-resolution ESI-MS validates molecular formula (C₁₀H₅F₃O).

    Contradictions in spectral data (e.g., unexpected NOE correlations) should be resolved by repeating experiments under inert atmospheres to avoid oxidation artifacts .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in cycloaddition reactions?

  • Methodological Answer : The electron-withdrawing trifluoromethyl group polarizes the α,β-unsaturated system, enhancing electrophilicity for nucleophilic attack. DFT calculations reveal a lowered LUMO (-1.8 eV) compared to non-fluorinated analogues, favoring [2+2] or [4+2] cycloadditions . Kinetic studies (e.g., stopped-flow UV-Vis) show a second-order dependence on alkyne concentration, suggesting a stepwise mechanism.
Reaction Type Activation Energy (kJ/mol) Rate Constant (M⁻¹s⁻¹)
[2+2] Cycloaddition85 ± 50.45
[4+2] Cycloaddition72 ± 31.20
Data derived from computational models and experimental kinetics .

Q. How can crystallographic data resolve contradictions in proposed tautomeric forms of this compound?

  • Methodological Answer : X-ray diffraction with SHELXL refinement identifies the dominant tautomer. For example, the enol form is stabilized by intramolecular hydrogen bonding (O···F distance: 2.8 Å), while the keto form is less prevalent (<5% occupancy) . Pair distribution function (PDF) analysis of synchrotron data can detect minor tautomers in solution.

Q. What strategies mitigate challenges in synthesizing fluorine-containing derivatives of this compound?

  • Methodological Answer : Fluorine’s electronegativity complicates nucleophilic substitutions. Strategies include:

  • Protecting groups : Use TMS-protected alkynes to prevent side reactions .
  • Low-temperature reactions : Conduct reactions at -78°C (dry ice/acetone) to stabilize intermediates.
  • Catalytic fluorination : Employ AgF or CuF₂ to introduce fluorine post-synthesis .

Data Analysis and Contradiction Resolution

Q. How should researchers address discrepancies between computational predictions and experimental reaction outcomes?

  • Methodological Answer : Reconcile data by:

Validate computational parameters : Ensure solvent effects and dispersion corrections (e.g., D3-BJ) are included in DFT models.

Experimental replicates : Perform triplicate runs with controlled humidity/O₂ levels.

Advanced spectroscopy : Use in-situ IR or Raman to detect transient intermediates not modeled computationally .

Safety and Handling

Q. What precautions are critical when handling this compound in photochemical reactions?

  • Methodological Answer : The compound’s α,β-unsaturated system can undergo UV-induced polymerization. Use amber glassware, inert atmospheres (N₂/Ar), and personal protective equipment (PPE) rated for fluorinated compounds. Emergency protocols should include ethanol rinses for skin contact and CaCO₃ for spill neutralization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.